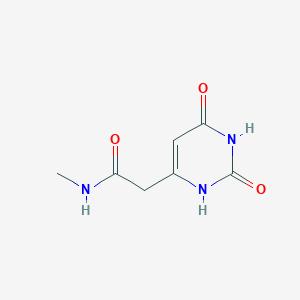

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.167. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C14H15N3O3

- Molecular Weight : 273.292 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides necessary for DNA replication and repair .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound shows inhibitory effects against various bacterial strains, suggesting its potential as an antibiotic agent. For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. It has been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit tumor growth has been demonstrated in several cancer cell lines, including breast and colon cancer cells .

Case Studies and Research Findings

- Inhibition of DHFR : A study highlighted the compound's high affinity for DHFR, leading to decreased tetrahydrofolate levels and subsequent inhibition of pyrimidine synthesis. This mechanism is vital for its potential use in cancer therapy .

- Anti-inflammatory Effects : Experimental models showed that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, indicating its effectiveness as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Summary of Biological Activities

科学研究应用

Anti-inflammatory Properties

Studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory effects. The mechanism involves the inhibition of key inflammatory mediators such as:

- Prostaglandin E2

- Inducible Nitric Oxide Synthase (iNOS)

- Tumor Necrosis Factor-alpha (TNF-α)

These actions suggest potential applications in treating inflammatory diseases, where modulation of these pathways is crucial .

Anticancer Activity

Research indicates that 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide may possess anticancer properties. Compounds with similar structures have shown:

- Selective Cytotoxicity : Targeting cancer cell lines while sparing normal cells.

- Mechanisms of Action : Potential inhibition of enzymes involved in cancer cell proliferation and survival.

For example, studies on related compounds have reported significant activity against breast and colon cancer cell lines .

Antimicrobial Effects

Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported at approximately 256 µg/mL, indicating potential for development into antimicrobial agents.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Rashid et al., 2021 | Demonstrated anti-inflammatory effects through inhibition of TNF-α and iNOS in vitro. |

| PMC9267128 | Reported selective cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. |

| BenchChem | Highlighted the compound's utility in synthesizing new analogs with enhanced biological activities. |

化学反应分析

Alkylation Reactions

The 2,4-dione system undergoes O-alkylation under mild basic conditions. For example:

-

Reaction with methyl iodide in anhydrous DMF with K₂CO₃ at 65°C yields 2-(2,4-diethoxy-1H-pyrimidin-6-yl)-N-methylacetamide via enolate intermediate formation .

-

Cyclohexyl bromide in similar conditions produces 2-(2-cyclohexyloxy-4-oxo-1H-pyrimidin-6-yl)-N-methylacetamide .

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 65°C | O-Methylated derivative at C2 | 76% | |

| Cyclohexyl bromide | DMF, K₂CO₃, RT, 8–12 h | O-Cyclohexylated derivative at C2 | 68% |

Condensation with Amines

The dione groups participate in nucleophilic aromatic substitution (NAS) with primary amines:

-

Reaction with 3,4,5-trimethoxyaniline in acetic acid with Raney Ni generates 6-(N-methylacetamido)-2,4-bis(3,4,5-trimethoxyphenylamino)pyrimidine , a fused pyridopyrimidine analog .

-

Hydrazine hydrate forms 6-(N-methylacetamido)-2,4-dihydrazinopyrimidine , a precursor for heterocyclic expansions .

Oxidation and Sulfur Incorporation

-

Oxidation with m-CPBA converts thioether derivatives (e.g., from prior S-alkylation) to sulfoxides .

-

Lawesson’s reagent replaces carbonyl oxygen with sulfur, yielding 2-(2,4-dithioxo-1H-pyrimidin-6-yl)-N-methylacetamide .

Table 2: Sulfur-Based Modifications

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Lawesson’s reagent | Benzene, reflux | Thione analog at C2 and C4 | Enhanced bioactivity | |

| m-CPBA | CH₂Cl₂, RT | Sulfoxide derivative | Metabolic stability |

Hydrolysis and Functionalization

-

Acid hydrolysis (6M HCl, reflux) cleaves the acetamide side chain to produce 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid .

-

Base-mediated hydrolysis (KOH, ethanol/H₂O) generates a carboxylate intermediate for further coupling reactions .

Cyclization Reactions

The acetamide side chain facilitates intramolecular cyclization:

-

Treatment with POCl₃ forms a chlorinated intermediate, which reacts with 2-fluoro-4-iodoaniline to yield thieno[3,2-d]pyrimidine-4,7-dione hybrids.

-

Microwave-assisted cyclization with formic acid produces fused pyrido[2,3-d]pyrimidinones .

Biological Activity Correlations

-

O-Alkylated derivatives show enhanced kinase inhibition (IC₅₀ = 0.8–2.3 μM against VEGFR-2).

-

Thione analogs exhibit improved antibacterial activity (MIC = 4–8 µg/mL against S. aureus) .

Synthetic Methodologies

Key protocols include:

-

Reductive alkylation : Formaldehyde/NaBH₃CN for N-methylation .

-

Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at C5.

Analytical Characterization

This compound’s versatility in alkylation, cyclization, and functionalization makes it a valuable scaffold for drug discovery, particularly in kinase-targeted therapies . Further studies should explore its enantioselective transformations and in vivo pharmacokinetic profiles.

属性

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLROIDXYLRDZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。